2-Amino-2-deoxy-D-erythronic Acid

Description

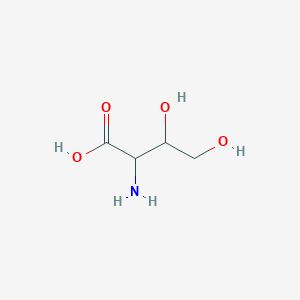

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-dihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNUARFQOCGDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21768-44-5 | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | (+)-threo-2-Amino-3,4-dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution in Biological Systems

Identification in Microorganisms and Fungi

The initial discovery and characterization of this amino acid derivative have been notably linked to the fungal kingdom, particularly within the structural components of mushrooms.

A significant finding in the study of 2-Amino-2-deoxy-D-erythronic acid was its isolation from the common button mushroom, Agaricus bisporus. Research has demonstrated the presence of a closely related compound, 2-amino-2-deoxy-D-erythrose, within the cell wall of the mushroom's fruit body. nih.gov This amino sugar was identified as a constituent of the glycoprotein (B1211001) fraction of the cell wall. nih.gov The determination of its structure was achieved through mass spectrography and 1H-NMR spectrography of its acetylated form, with further confirmation by paper chromatographic comparison with an authentic standard. nih.gov

Interestingly, the concentration of this amino sugar within the glycoprotein was observed to increase significantly during the ripening of the fruit body, suggesting a potential role in the developmental processes of the mushroom. nih.gov

Table 1: Identification of 2-Amino-2-deoxy-D-erythrose in Agaricus bisporus

| Source Organism | Location of Compound | Method of Identification | Key Finding |

| Agaricus bisporus (Button Mushroom) | Cell Wall Glycoprotein | Mass Spectrography, 1H-NMR Spectrography, Paper Chromatography | Content increases with fruit body ripening. nih.gov |

Presence in Plant Metabolism

The investigation into the metabolome of various plants has provided evidence for the existence of related compounds, hinting at the potential involvement of this compound in plant biochemistry.

Metabolomic analysis of black elephant garlic (Allium ampeloprasum L.) has revealed the presence of D-erythronic acid as a metabolite. mdpi.com While this is not the amino-deoxy form of the compound, its detection is noteworthy. The study, which utilized gas chromatography/mass spectrometry (GC/MS) to profile metabolites during the aging process of elephant garlic, found that the levels of D-erythronic acid increased as the garlic aged. mdpi.com This suggests a possible role for erythronic acid derivatives in the chemical transformations that occur during the production of black garlic. However, the direct detection of this compound in this plant has not been explicitly reported.

Currently, there is no direct scientific evidence to support an association between this compound and the biosynthesis of eritadenine (B1671053) in plants belonging to the Euphorbiaceae family. Eritadenine, a compound known for its cholesterol-lowering properties, is chemically known as 4-(6-Aminopurin-9-yl)-4-deoxy-D-erythronic acid. While the structural name of eritadenine includes a D-erythronic acid moiety, its biosynthetic pathway and any potential precursor relationship with this compound in Euphorbiaceae have not been established in the available scientific literature.

Endogenous Levels in Mammalian Systems

The presence of various D-amino acids in mammals is an area of growing research interest. While once considered rare, it is now understood that these enantiomers play physiological roles.

The analysis of human urine has revealed the presence of a wide array of D-amino acids. However, specific quantification data for this compound in human urine is not extensively documented in readily available scientific literature. General studies on the urinary excretion of D-amino acids have been conducted, but these have typically focused on the proteinogenic amino acids and have not specifically reported on the levels of this compound. Therefore, while it is plausible that this compound is present as an endogenous metabolite in humans, its specific concentration in urine remains to be definitively quantified and reported.

Presence in Aqueous Humor

The aqueous humor, the fluid that fills the anterior chamber of the eye, contains a variety of sugars and related compounds that are crucial for the nourishment of surrounding tissues. Analysis of human aqueous humor has identified the presence of erythronic acid and threonic acid. nih.gov A study conducted on cataract patients, both with and without diabetes, confirmed that these acids are normal constituents of the aqueous humor and blood. nih.gov Researchers have proposed that these compounds may originate from the degradation of ascorbic acid or from glycated proteins. nih.gov

Although this research specifically identifies erythronic acid, it provides a strong basis for the potential presence of its amino-deoxy derivative, this compound, within the complex biochemical milieu of the aqueous humor. Further targeted studies are required to confirm its direct detection and concentration.

Detection in Human Biological Fluids and Excreta

The analysis of amino acids in human biological fluids such as blood, urine, and cerebrospinal fluid is a critical area of clinical and epidemiological research. nih.govnih.gov These analyses provide valuable insights into metabolic pathways and can serve as indicators for various diseases. nih.gov The detection and quantification of amino acids, including their D-isomers, have become increasingly sophisticated with the development of advanced analytical techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov

D-amino acids, once thought to be rare in higher organisms, are now recognized as being present in various tissues and fluids and can have significant biological roles. nih.gov Their presence can be the result of enzymatic activity or post-translational modifications of proteins. nih.gov While general methodologies for the detection of a wide array of amino acids in human samples are well-established, specific data on the detection and concentration of this compound in human biological fluids and excreta are not extensively documented in current literature. The established presence of D-amino acids in biological systems, however, suggests that its detection is feasible with targeted analytical approaches. nih.gov

Biosynthesis and Metabolic Pathways

Primary Biosynthetic Routes

The primary known role of 2-Amino-2-deoxy-D-erythronic acid is as an intermediate in the de novo synthesis of vitamin B6 in certain microorganisms.

This compound, also known by the synonyms 4-hydroxy-L-threonine and (2R,3S)-2-amino-3,4-dihydroxybutanoic acid, is a derivative of the common amino acid L-threonine. nih.govclearsynth.com It is specifically a hydroxy-amino acid where L-threonine is modified with a hydroxy group at the 4-position. nih.gov While its direct catabolic formation from L-threonine is not extensively detailed, its primary documented metabolic fate is serving as a precursor in the vitamin B6 pathway in prokaryotes like Escherichia coli. nih.govumaryland.edu

In many bacteria and fungi, the biosynthesis of vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), occurs through one of two primary pathways: one dependent on 1-deoxy-D-xylulose 5-phosphate (DXP) and one that is DXP-independent. ymdb.caumaryland.edu this compound (as its phosphorylated derivative) is a key precursor in the DXP-dependent pathway, which has been extensively studied in E. coli. umaryland.edureactome.org

For incorporation into the vitamin B6 structure, 4-hydroxy-L-threonine must first be phosphorylated. This reaction is catalyzed by the enzyme homoserine kinase (encoded by the thrB gene), which converts 4-hydroxy-L-threonine into 4-phospho-hydroxy-L-threonine (HTP). umaryland.eduresearchgate.net This phosphorylation step is obligatory for its use in PLP biosynthesis. umaryland.eduresearchgate.net

Following phosphorylation, HTP is acted upon by the enzyme 4-phosphohydroxy-L-threonine dehydrogenase (PdxA). nih.gov This enzyme oxidizes HTP, preparing it for the subsequent condensation step that forms the pyridine (B92270) ring of the vitamin. clearsynth.comymdb.ca

The formation of the vitamin B6 ring structure is achieved through the condensation of two key precursors. The oxidized product derived from HTP provides a four-carbon unit (N-1,C-6,5, and 5') while 1-Deoxy-D-xylulose 5-phosphate (DXP) provides a five-carbon unit (C-2',2,3,4, and 4'). nih.gov This crucial condensation reaction is catalyzed by pyridoxine (B80251) 5'-phosphate (PNP) synthase, the product of the pdxJ gene. nih.govnih.gov The reaction specifically requires the phosphorylated form, 1-deoxy-D-xylulose-5-phosphate, and not 1-deoxy-D-xylulose. nih.gov The product of this condensation is pyridoxine 5'-phosphate (PNP), the first B6 vitamer to be synthesized in the de novo pathway. nih.govumaryland.edu PNP is subsequently oxidized by the enzyme PdxH to form the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). nih.gov

Enzymes in the DXP-Dependent Vitamin B6 Pathway Involving 4-hydroxy-L-threonine

| Enzyme Name | Gene Name | EC Number | Function |

| Homoserine Kinase | thrB | 2.7.1.39 | Phosphorylates 4-hydroxy-L-threonine to 4-phospho-hydroxy-L-threonine. umaryland.eduresearchgate.net |

| 4-phosphohydroxy-L-threonine dehydrogenase | pdxA | 1.1.1.262 | Oxidizes 4-phospho-hydroxy-L-threonine. umaryland.edunih.gov |

| Pyridoxine 5'-phosphate synthase | pdxJ | 2.6.99.2 | Catalyzes the condensation of the PdxA product and DXP to form pyridoxine 5'-phosphate (PNP). nih.govnih.gov |

| Pyridoxine/pyridoxamine 5'-phosphate oxidase | pdxH | 1.4.3.5 | Oxidizes PNP to the active coenzyme pyridoxal 5'-phosphate (PLP). nih.gov |

Involvement in De Novo Vitamin B6 Biosynthesis in Prokaryotes

Catabolic and Degradation Pathways

The metabolic breakdown of this compound is not as clearly defined as its biosynthetic role.

The specific catabolic pathway for this compound, and particularly its degradation by an enzyme named D-Erythronic Acid Dehydrogenase (EryDH), is not well-documented in available scientific literature. The primary metabolic function described for this compound is its role as a precursor in biosynthesis rather than as a substrate for a major catabolic pathway. umaryland.eduymdb.ca

Participation in Maillard Reaction Chemistry

Intermediates in Broader Metabolic Networks

The biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine is a crucial metabolic pathway in plants and microorganisms. frenoy.eunih.gov Dihydroxy acid dehydratase (DHAD) is a key enzyme in this pathway, catalyzing the dehydration of α,β-dihydroxy acids to their corresponding α-keto acids. nih.govnih.govebi.ac.uk

Research has indicated that this compound can act as a substrate for DHAD. The enzyme facilitates the removal of a water molecule from this substrate, which is a critical step in the broader context of amino acid metabolism. nih.gov DHAD contains an iron-sulfur cluster and requires a divalent metal ion, typically Mg2+, for its catalytic activity. nih.govnih.gov The interaction between the substrate and the enzyme's active site involves coordination with this metal ion and key amino acid residues. nih.gov

Chemical Synthesis and Derivatization Strategies for Research

Chemoenzymatic Synthesis Methodologies

The integration of enzymatic processes with traditional chemical methods offers a powerful approach for the synthesis of complex molecules like 2-amino-2-deoxy-D-erythronic acid and its related structures. This strategy leverages the high selectivity and efficiency of enzymes to overcome challenges faced in purely chemical syntheses.

Preparative Scale Synthesis of 2-Keto-3-deoxy-analogues Utilizing Dihydroxy Acid Dehydratase

The unavailability of many metabolic compounds, often due to the lack of simple and efficient synthesis procedures, hinders research in biotechnology, biomedicine, and diagnostics. nih.gov Chemoenzymatic methods provide a solution by utilizing enzymes to produce key intermediates. 2-Keto-3-deoxy-sugar acids, for instance, are crucial intermediates in central metabolism and are components of bacterial polysaccharides and lipopolysaccharides. nih.govfrontiersin.org

A notable example is the biocatalytic production of 2-keto-3-deoxy-D-gluconate (KDG), an analogue of this compound. This process employs a gluconate dehydratase (GAD) from the hyperthermophilic crenarchaeon Thermoproteus tenax. nih.govnih.gov This enzyme can be recombinantly overproduced in Escherichia coli and purified efficiently due to its thermostability. nih.gov The GAD completely converts D-gluconate into stereochemically pure KDG. nih.govnih.gov This one-step biocatalytic method is highly efficient, with a final yield of approximately 90%, and avoids the formation of side-products. nih.gov It represents a significant improvement over multi-step chemical syntheses. nih.govnih.gov

Similarly, the enzymatic synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG), another key metabolic intermediate, has been achieved on a gram scale using 6-phosphogluconate dehydratase from Caulobacter crescentus. frontiersin.orgnih.gov This highlights the potential of dehydratases for the resource-efficient synthesis of a wide range of 2-keto-3-deoxy sugar acids and their derivatives. nih.govresearchgate.net

Synthetic Approaches to Analogs and Related Structures

The synthesis of analogs and related structures of this compound is essential for structure-activity relationship studies and the development of new therapeutic agents.

Analogous Preparation from Salts of D-Threonic and D-Erythronic Acids

While direct synthesis routes for this compound from its corresponding acid salts are not extensively detailed in the provided context, the principles of synthesizing related sugar acids and their derivatives can be inferred. The successful enzymatic synthesis of KDG from D-gluconate demonstrates the feasibility of using sugar acids as starting materials for producing more complex derivatives. nih.govresearchgate.net This approach, which involves the use of specific enzymes like dehydratases, could potentially be adapted for the amination of D-erythronic acid or its salts to yield the target compound.

Synthesis of Functionalized Cycloheptenones from Erythronic Acid-4-lactone

Erythronic acid-4-lactone serves as a chiral building block for the synthesis of more complex molecules. A convenient two-step synthesis has been reported for a functionalized and chiral cycloheptenone from this lactone. researchgate.net This process involves the reaction of erythronic acid-4-lactone to form an intermediate hemiacetal, which exists as a single anomer in the solid state but equilibrates in solution. researchgate.net This intermediate can then be further transformed into a versatile seven-membered ring structure. researchgate.net This approach demonstrates the utility of erythronic acid derivatives in the stereoselective synthesis of functionalized heterocyclic compounds. researchgate.net

Design and Synthesis of Enzyme Transition-State Mimics (e.g., Hydroxamate and Amide Derivatives)

Hydroxamate and amide derivatives are important classes of compounds, often designed as enzyme inhibitors. nih.govnih.gov The synthesis of these derivatives typically involves the reaction of a carboxylic acid with hydroxylamine (B1172632) or an amine, respectively. nih.govresearchgate.net Various coupling reagents can be used to facilitate this reaction. researchgate.net

For instance, the synthesis of hydroxamic acids can be achieved by the direct reaction of an ester with hydroxylamine, sometimes catalyzed by potassium cyanide. nih.gov Alternatively, carboxylic acids can be activated before reacting with hydroxylamine or its protected forms. nih.gov These synthetic strategies are employed to create molecules that can act as transition-state mimics, binding tightly to the active site of an enzyme and inhibiting its activity. nih.govscienceopen.com The design and synthesis of such derivatives of this compound could lead to the development of potent and specific enzyme inhibitors for therapeutic use. nih.gov

Derivatization for Analytical and Structural Studies

To facilitate analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), amino acids and related compounds are often chemically modified, or derivatized. mdpi.comnih.gov This process converts the polar and non-volatile analytes into forms that are more suitable for separation and detection. mdpi.com

For GC-MS analysis of amino acids, a common two-step derivatization procedure involves esterification followed by acylation. mdpi.com For example, the amino acid can be converted to its methyl ester using methanolic HCl, and then acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov This process can be adapted to create stable isotope-labeled internal standards for accurate quantification. mdpi.com

For LC-MS analysis, various derivatization reagents are available that introduce a tag to the analyte, enhancing its detection and fragmentation in the mass spectrometer. nih.govmdpi.com For example, a reagent with a 2-nitrophenylsulfonyl moiety has been developed for the sensitive detection of amino acids. mdpi.com Such derivatization strategies are crucial for detailed analytical and structural studies of this compound and its metabolites in biological samples.

Interactive Data Table: Synthesis and Derivatization Methods

| Methodology | Description | Key Reagents/Enzymes | Application | Reference(s) |

| Chemoenzymatic Synthesis | Use of enzymes for specific transformations in a synthetic route. | Dihydroxy acid dehydratase, Gluconate dehydratase | Preparative scale synthesis of 2-keto-3-deoxy-analogues. | nih.gov, nih.gov, frontiersin.org |

| Analog Synthesis | Preparation of structurally related molecules. | D-Threonic and D-Erythronic acid salts | Exploration of structure-activity relationships. | nih.gov, researchgate.net |

| Cycloheptenone Synthesis | Ring expansion of a lactone to form a seven-membered ring. | Erythronic acid-4-lactone, BF3·OEt2 | Creation of complex chiral building blocks. | researchgate.net |

| Transition-State Mimic Synthesis | Design and synthesis of enzyme inhibitors. | Hydroxylamine, Amine, Coupling reagents | Development of therapeutic agents. | nih.gov, researchgate.net, nih.gov |

| GC-MS Derivatization | Chemical modification for gas chromatography-mass spectrometry analysis. | Methanolic HCl, Pentafluoropropionic anhydride (PFPA) | Quantitative analysis of amino acids. | mdpi.com, nih.gov |

| LC-MS Derivatization | Chemical modification for liquid chromatography-mass spectrometry analysis. | 2-Nitrophenylsulfonyl-containing reagents | Sensitive detection in complex matrices. | mdpi.com, nih.gov |

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 2-Amino-2-deoxy-D-erythronic Acid from complex mixtures. The choice of technique depends on the specific research goals, such as comparative analysis, metabolic profiling, or the study of related compounds.

Paper Chromatography for Comparative Analysis

Paper chromatography serves as a foundational and cost-effective method for the comparative analysis of amino acids and their derivatives, including this compound. nih.govbuffalostate.edu This technique separates compounds based on their differential partitioning between a stationary phase (hydrophilic cellulose (B213188) paper) and a mobile phase (a hydrophobic organic solvent). buffalostate.edu The rate at which a compound ascends the paper is determined by its relative affinity for the two phases. buffalostate.edu

In a typical procedure, a solution containing the analyte is spotted onto a starting line on the chromatography paper. libretexts.orgbiotopics.co.uk The paper is then placed in a sealed chamber with a solvent that moves up the paper by capillary action. libretexts.orglibretexts.org After a set period, the paper is removed, the solvent front is marked, and the paper is dried. biotopics.co.uk To visualize the separated compounds, which are often colorless, a developing agent like ninhydrin (B49086) is sprayed onto the paper, which then reacts with amino groups to produce colored spots. buffalostate.edubiotopics.co.uk

The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org This value is a characteristic of the compound under specific conditions and can be used for identification by comparing it to the Rf values of known standards run on the same chromatogram. buffalostate.edu For instance, 2-Amino-2-deoxy-D-erythrose, a related amino sugar, has been successfully identified using paper chromatography by comparing its migration with an authentic sample. nih.gov

Table 1: Key Parameters in Paper Chromatography of Amino Compounds

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | Typically cellulose filter paper, which is hydrophilic. | Provides a surface for the separation to occur. |

| Mobile Phase | A solvent or mixture of solvents, usually hydrophobic. | Carries the sample components up the stationary phase at different rates. |

| Analyte Spotting | Application of a small, concentrated spot of the sample onto the starting line. | To ensure a well-defined starting point for separation. |

| Development | The process of the mobile phase moving up the stationary phase. | To achieve separation of the mixture components. |

| Visualization | Application of a reagent (e.g., ninhydrin) to make the separated spots visible. | To detect the location of colorless compounds. |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | To identify and compare compounds. |

Interactive Data Table: This table summarizes the essential components and steps involved in performing paper chromatography for the analysis of amino compounds.

Gas Chromatography (GC) for Metabolomic Profiling

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the metabolomic profiling of small molecules, including amino acids and their derivatives. nih.govnih.gov This method is ideal for the identification and quantification of volatile compounds or those that can be made volatile through chemical derivatization. nih.govnih.gov For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility. researchgate.net

The derivatization process typically involves converting polar functional groups, such as carboxyl and amino groups, into less polar, more volatile derivatives. researchgate.net A common method is silylation, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on the analyte with trimethylsilyl (B98337) (TMS) groups. nih.gov

Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. Comprehensive two-dimensional gas chromatography (GCxGC) can offer even greater separation power for complex biological samples. researchgate.netdntb.gov.ua

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent | Functional Group Targeted | Resulting Derivative |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) ether/ester/amine/thioether |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) ether/ester/amine/thioether |

| Methyl chloroformate | -NH2, -OH, -SH | Methoxycarbonyl derivative |

| Pentafluorobenzyl bromide (PFBBr) | -COOH, -OH, -SH | Pentafluorobenzyl (PFB) ester/ether/thioether |

Interactive Data Table: This table outlines common derivatization agents used in gas chromatography to enhance the volatility of amino acids and related compounds.

High-Performance Liquid Chromatography (HPLC) for Related Aminopurines

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those structurally related to this compound, such as aminopurines. nih.govnih.gov HPLC offers high resolution and sensitivity, making it suitable for analyzing complex biological matrices. nih.gov

In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation mechanism depends on the nature of the stationary and mobile phases and can include normal-phase, reversed-phase, ion-exchange, or size-exclusion chromatography. For aminopurines and other polar compounds, reversed-phase HPLC is frequently employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol).

The retention time, the time it takes for a specific analyte to pass through the column, is a characteristic feature used for its identification. nih.gov HPLC systems are often coupled with various detectors, such as UV-Vis or mass spectrometry, for sensitive and selective detection and quantification. nih.gov The development of an HPLC method involves optimizing parameters like the column type, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity for the target analytes. nih.gov

Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Derivatized Compounds

For highly sensitive and selective analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) is a state-of-the-art analytical platform. nih.gov This technique is particularly valuable for the analysis of derivatized compounds, including amino metabolites. nih.gov UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to conventional HPLC.

Chemical derivatization is often employed in LC-MS/MS to improve the ionization efficiency and chromatographic retention of target analytes. ddtjournal.com Derivatization reagents can introduce a readily ionizable group or a tag that enhances the compound's response in the mass spectrometer. ddtjournal.comnih.gov For example, reagents can be designed to specifically label amino functional groups, thereby increasing the sensitivity of detection for amino acids and related compounds. nih.gov

The use of HRMS/MS provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and structural elucidation by fragmenting the precursor ion and analyzing the resulting product ions. nih.gov This technique has been successfully applied to develop methods for the simultaneous quantification of multiple amino metabolites in biological samples with high sensitivity and specificity. nih.gov Recent advancements have explored novel derivatizing agents to further enhance the detection limits for amino compounds. mdpi.com

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the structural confirmation and quantification of this compound and related molecules. Mass spectrometry is the most prominent of these techniques in this field of study.

Enzymology and Biochemical Interactions

Characterization of Enzymes Utilizing 2-Amino-2-deoxy-D-erythronic Acid

Substrate Specificity of D-Erythronic Acid Dehydrogenase (EryDH)

There is currently no available scientific literature or data regarding the substrate specificity of D-Erythronic Acid Dehydrogenase (EryDH) with respect to this compound. While research exists on other dehydrogenases acting on similar molecules, such as erythritol (B158007) dehydrogenase from Yarrowia lipolytica, specific kinetic data for EryDH and the amino-deoxy variant of its namesake substrate is not present in published studies.

Kinetic Studies with Dihydroxy Acid Dehydratase (DHAD)

Similarly, a thorough review of existing research on Dihydroxy Acid Dehydratase (DHAD), an enzyme crucial in the biosynthesis of branched-chain amino acids, reveals no kinetic studies involving this compound. nih.govebi.ac.ukebi.ac.uk Extensive characterization of DHAD from various organisms, including pathogenic bacteria like Staphylococcus aureus and Campylobacter jejuni, has focused on its natural substrates and potent inhibitors like N-isopropyloxalyl hydroxamate and aspterric acid. nih.gov However, the interaction, whether as a substrate or inhibitor, with this compound has not been investigated or reported.

Role in Enzyme Reaction Mechanisms

Mimicry of Transition States in Enzymatic Reactions (e.g., 6-Phosphogluconate Dehydrogenase)

The concept of substrate analogues mimicking transition states is a fundamental aspect of enzymology. However, no research has been published that specifically identifies this compound as a transition state mimic for 6-Phosphogluconate Dehydrogenase or any other enzyme. While the mechanism of 6-Phosphogluconate Dehydrogenase has been studied using other analogues, the potential role of this compound in this capacity is yet to be explored.

Advanced Spectroscopic and Structural Elucidation

Chiral Analysis and Stereochemical Assignments

As a molecule with two chiral centers, 2-Amino-2-deoxy-D-erythronic acid can exist as four possible stereoisomers. The precise determination of the arrangement of atoms in space is fundamental to understanding its biological activity and chemical behavior.

The absolute configuration of this compound is designated as (2R,3S). This assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous system for naming stereoisomers. The 'D' designation in its name refers to its synthetic origin from D-erythrose, a D-sugar. In the context of amino acids, the D/L notation specifies the configuration of the α-carbon. For this compound, the α-carbon is at the C2 position.

The determination of the absolute configuration of each chiral center (C2 and C3) involves assigning priorities to the four substituents attached to each center.

Table 1: Cahn-Ingold-Prelog Priority Assignments for the Chiral Centers of this compound

| Chiral Center | Substituent | Priority |

| C2 | -NH₂ (Amino group) | 1 |

| -COOH (Carboxyl group) | 2 | |

| -CH(OH)CH₂OH | 3 | |

| -H (Hydrogen) | 4 | |

| C3 | -OH (Hydroxyl group) | 1 |

| -CH(NH₂)COOH | 2 | |

| -CH₂OH (Hydroxymethyl group) | 3 | |

| -H (Hydrogen) | 4 |

For the C2 center, with the lowest priority group (-H) pointing away, the sequence from priority 1 to 3 (-NH₂ → -COOH → -CH(OH)CH₂OH) proceeds in a clockwise direction, hence the (R) configuration. For the C3 center, the sequence from priority 1 to 3 (-OH → -CH(NH₂)COOH → -CH₂OH) with the hydrogen atom appropriately oriented proceeds in a counter-clockwise direction, leading to the (S) configuration.

Experimentally, the absolute configuration of a chiral molecule like this compound can be unequivocally determined using single-crystal X-ray diffraction analysis, particularly with the use of anomalous dispersion. researchgate.netnih.gov This technique can establish the absolute structure of the molecule in the crystalline state.

Studies on the conformational stability of related molecules, such as miniproteins with D-amino acid substitutions, have shown that changes in the configuration at a single stereocenter can lead to significant destabilization. nih.gov For small, flexible molecules like this compound, the relative stability of its diastereomers (erythro vs. threo) is primarily dictated by the minimization of steric hindrance between adjacent bulky substituents. The erythro isomer, with the amino and hydroxyl groups on opposite sides in a Fischer projection, may exhibit different conformational preferences and stabilities compared to the threo isomer, where these groups are on the same side.

The interconversion between diastereomers typically requires breaking and reforming covalent bonds, a process that does not occur under normal conditions. However, epimerization at the α-carbon (C2) can sometimes be induced under specific chemical conditions, such as in the presence of a strong base, although this can also lead to racemization. The stability of each diastereomer is a critical factor in its synthesis and purification, as separation can be challenging. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the different diastereomers and predict their stabilities. nasa.gov

X-ray Crystallographic Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule, providing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not widely available in the public domain, the structural elucidation of its synthetic intermediates and derivatives is a critical aspect of confirming its synthesis and stereochemistry. The general approach involves growing single crystals of a suitable intermediate or a derivative, which may be more amenable to crystallization than the final product. cardiff.ac.uk

For instance, during the synthesis of a complex molecule, an intermediate may be converted into a crystalline derivative (e.g., a hydrochloride salt or a protected form) to facilitate its purification and structural confirmation by X-ray diffraction. tandfonline.com The crystal structure of such a derivative provides definitive proof of the relative and absolute stereochemistry of the chiral centers, which can then be correlated back to the final product.

The process involves mounting a single crystal on a diffractometer and irradiating it with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Table 2: Illustrative Crystallographic Data for a Hypothetical Amino Acid Derivative

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.45 |

| c (Å) | 12.11 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 602.5 |

| Z | 4 |

| R-factor | 0.045 |

This table provides example data and does not represent actual data for this compound or its derivatives.

The refinement of the crystal structure provides precise atomic coordinates, which can be used to generate a three-dimensional model of the molecule. This model reveals the conformation of the molecule in the solid state and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. nih.gov Such studies are invaluable for understanding the structure-property relationships of this compound and its derivatives.

Computational Chemistry and Modeling Studies

Molecular Docking for Ligand-Enzyme Interactions

There is no publicly available research that has utilized molecular docking to predict the binding modes and affinities of 2-Amino-2-deoxy-D-erythronic Acid with any specific enzymes. This type of computational analysis is crucial for understanding how a ligand might interact with a protein's active site and for predicting the strength of this interaction, often expressed as binding energy. Without such studies, any discussion on the potential enzyme inhibitory activity or binding orientation of this compound would be purely speculative.

Research on Biological Roles and Implications

Contribution to Glycoconjugate and Glycoprotein (B1211001) Structures

Glycoconjugates, which include glycoproteins, are complex molecules where carbohydrates are linked to proteins or lipids. They are fundamental to numerous biological processes, including cell recognition, signaling, and structural integrity.

Integration into Cellular Wall Glycoproteins in Fungi

Research has identified 2-Amino-2-deoxy-D-erythronic acid as a constituent of fungal cell structures. Specifically, its related amino sugar, 2-amino-2-deoxy-D-erythrose, was isolated from the cell wall of the common mushroom, Agaricus bisporus. nih.gov This amino sugar is a component of the glycoprotein fraction within the cell wall. nih.gov The study noted that the concentration of this compound within the glycoprotein fraction increased significantly during the ripening of the fruit body, suggesting a role in the developmental and maturation processes of the fungus. nih.gov Fungal cell walls are complex structures, primarily composed of polysaccharides like chitin (B13524) and β-glucans, along with various glycoproteins and other polymers. nih.gov The integration of specific amino sugars into these glycoproteins is crucial for the wall's structural integrity and its interaction with the environment.

Metabolomic Biomarker Research

Metabolomics, the study of small molecules or metabolites within an organism, is a powerful tool for identifying biomarkers associated with various physiological states and diseases.

Association with Fungal Resistance

Fungi must constantly adapt to environmental challenges, including oxidative stress generated by host immune cells or chemical agents. nih.govnih.gov The ability to mount a robust stress response is intrinsically linked to fungal survival and resistance. nih.govmdpi.com While direct studies linking this compound to antifungal drug resistance are not prominent, related compounds have been identified in fungal stress responses.

A metabolomic analysis of the fungus Phanerochaete chrysosporium under oxidative stress revealed that erythronate, the conjugate base of erythronic acid, was one of three key metabolites involved in the response to hyperoxia. This suggests that pathways involving erythronic acid are activated as a protective mechanism against oxidative damage. Efficiently managing such stress is a key component of a fungus's ability to resist host defenses and certain antifungal drugs. nih.gov The metabolic pathways for amino acids are considered potential targets for new antifungal therapies, as these pathways are often essential for the pathogen's survival during an infection. nih.gov

Table 1: Fungal Species and Related Compounds in Stress Response

| Fungus | Related Compound | Stress Condition | Implication |

|---|---|---|---|

| Agaricus bisporus | 2-amino-2-deoxy-D-erythrose | Ripening | Component of cell wall glycoprotein, concentration increases with maturation. nih.gov |

Correlation with Neurological Conditions (e.g., Schizophrenia and Cognitive Function)

There is significant research into the role of D-amino acids as potential biomarkers for neurological and psychiatric disorders, including schizophrenia. nih.govnih.govresearchgate.net D-amino acids such as D-serine and D-aspartate are known to be active in the brain, modulating neurotransmission and synaptic plasticity, which are critical for cognitive function. nih.govresearchgate.net Altered levels of these D-amino acids in blood plasma or cerebrospinal fluid have been observed in patients with schizophrenia. nih.gov

Currently, specific research directly correlating this compound with schizophrenia or cognitive function has not been extensively reported in the available literature. However, the established role of other D-amino acids as physiologically active substances in the central nervous system makes this class of compounds an area of continuing investigation for useful biomarkers of brain disorders. nih.govnih.gov

Table 2: D-Amino Acids as Biomarkers in Schizophrenia

| D-Amino Acid | Observed Correlation in Schizophrenia | Potential Role |

|---|---|---|

| D-Serine | Reduced levels/ratio in cerebrospinal fluid of patients. nih.gov | Co-agonist of the NMDA receptor, involved in synaptic function. nih.govresearchgate.net |

Participation in Non-Enzymatic Browning Reactions

Non-enzymatic browning, particularly the Maillard reaction, is a complex set of chemical reactions that occurs between amino acids and reducing sugars, typically when heated. nih.govnih.gov This reaction is responsible for the desirable colors and flavors in many cooked foods. researchgate.net

Contribution to Maillard Reaction Product Formation in Food Systems

The Maillard reaction is initiated by the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar. nih.govsandiego.edu This process leads to the formation of a vast array of molecules, including those that impart flavor, aroma, and a brown color (melanoidins). nih.govresearchgate.net

As a compound containing both an amino group and a carboxylic acid group on a sugar-like backbone, this compound possesses the necessary functional groups to participate in the Maillard reaction. Its structure is analogous to the amino acids and sugar derivatives that are the primary reactants in this process. While specific studies detailing the reaction products of this compound in food systems are not widely available, its chemical nature suggests it could act as a precursor in the formation of various Maillard reaction products when present in a food matrix during thermal processing.

Future Directions in Academic Research on 2 Amino 2 Deoxy D Erythronic Acid

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms

The complete biosynthetic pathway for 2-amino-2-deoxy-D-erythronic acid has not yet been fully elucidated in any organism. While it is hypothesized to be derived from common metabolic precursors, the specific enzymes and genetic regulatory networks remain an area of active investigation. Future research will likely focus on identifying the genes encoding the enzymes responsible for its synthesis. This could involve techniques such as genome mining, where the genomes of organisms known to produce this compound are screened for genes with homology to known amino acid or sugar metabolism enzymes.

Furthermore, understanding the regulatory mechanisms that control the production of this compound is crucial. In many microorganisms, the biosynthesis of amino acids is tightly regulated at both the genetic and enzymatic levels. nih.gov For instance, the synthesis of isoleucine and valine in Escherichia coli is controlled by a set of operator genes that respond to the cellular levels of these amino acids. nih.gov Similar feedback inhibition or induction mechanisms may govern the production of this compound. Research in this area could involve studying the expression of candidate biosynthetic genes under different growth conditions or in the presence of various metabolic intermediates. Unraveling these pathways and regulatory controls is essential for potential biotechnological production of this compound.

Exploration of Novel Chemoenzymatic and Organic Synthetic Routes

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of organic chemistry to create more efficient synthetic pathways. nih.gov For example, enzymes like aldolases or transaminases could be used to create key stereocenters with high precision, followed by chemical modifications to complete the synthesis. nih.gov Researchers are exploring the use of engineered enzymes with tailored substrate specificities to improve yields and reduce the number of reaction steps. nih.gov A notable example is the use of ethylenediamine-N,N′-disuccinic acid (EDDS) lyase in the asymmetric synthesis of complex heterocycles, demonstrating the power of biocatalysis in creating chiral building blocks. nih.gov

Organic Synthetic Routes: Advances in organic synthesis continue to provide new tools for constructing complex molecules. Novel strategies for the stereodivergent synthesis of carbohydrates and amino acids are being developed, allowing for the selective formation of different stereoisomers from a common precursor. core.ac.uk For this compound, this could involve the development of new protecting group strategies and glycosylation methods to control the stereochemistry at each chiral center. researchgate.net The one-pot synthesis of di-azido sugars via double inversion is a recent example of a facile and scalable route to access rare deoxy amino sugars. frontiersin.org

| Synthetic Approach | Description | Potential Advantages | Key Research Areas |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical reactions. nih.gov | High stereoselectivity, milder reaction conditions, reduced number of steps. nih.gov | Enzyme discovery and engineering, optimization of reaction conditions. nih.gov |

| Organic Synthesis | Development of novel chemical reactions and strategies. assets-servd.host | Access to a wide range of derivatives, scalability. core.ac.uk | Stereoselective methodologies, protecting group strategies. researchgate.net |

Development of Enhanced Analytical Methodologies for Complex Biological Matrices

The accurate detection and quantification of this compound in complex biological samples such as blood, urine, and tissue extracts is essential for studying its biological roles. researchgate.netnih.gov However, the low abundance of this compound and the presence of numerous interfering substances make its analysis challenging. nih.govchromatographyonline.com

Future research in this area will focus on developing more sensitive and specific analytical methods. researchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of amino acids. researchgate.netnih.gov Enhancements in this area could include the development of new derivatization reagents to improve ionization efficiency and chromatographic separation. Two-dimensional liquid chromatography (2D-LC) is another promising approach, where the sample is subjected to two different separation mechanisms to enhance resolution and remove matrix interferences. nih.gov Additionally, the development of specific biosensors for this compound could provide a rapid and cost-effective method for its detection. researchgate.net

| Analytical Technique | Principle | Advantages | Future Developments |

| HPLC-MS | Separation by chromatography, detection by mass. researchgate.net | High sensitivity and selectivity. nih.gov | New derivatization agents, improved instrumentation. |

| 2D-LC | Two independent separation steps. nih.gov | Enhanced resolution, reduced matrix effects. chromatographyonline.com | Miniaturization, automation. |

| Biosensors | Biological recognition element coupled to a transducer. researchgate.net | Rapid, portable, and potentially low-cost. | Development of specific recognition elements (e.g., antibodies, enzymes). |

Comprehensive Investigations into Specific Biological Functions and Interactions

While the precise biological roles of this compound are not yet fully understood, it is likely involved in various cellular processes. As an amino acid analog, it may interfere with or modulate metabolic pathways involving natural amino acids.

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling has become an indispensable tool in modern chemical and biological research. In the context of this compound, computational methods can be used to predict its three-dimensional structure, electronic properties, and potential interactions with biological macromolecules.

Future research will likely involve the use of molecular docking simulations to predict how this compound binds to the active sites of enzymes or the binding pockets of receptors. These simulations can provide valuable information about the key amino acid residues involved in the interaction and can guide the design of experiments to validate these predictions. Furthermore, quantum mechanical calculations can be used to study the electronic structure of the molecule and to understand the nature of its chemical bonds. This information can be used to rationalize its reactivity and to design more potent and selective analogs. By combining computational modeling with experimental studies, researchers can gain a deeper understanding of the structure-function relationships of this compound.

| Computational Method | Application | Information Gained |

| Molecular Docking | Predicting the binding mode of a small molecule to a protein. | Binding affinity, key interacting residues. |

| Quantum Mechanics | Studying the electronic structure and reactivity of a molecule. | Bond energies, charge distribution, reaction mechanisms. |

| Molecular Dynamics | Simulating the motion of a molecule over time. | Conformational changes, flexibility. |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Amino-2-deoxy-D-erythronic Acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis often involves reductive amination of ketose derivatives or selective protection/deprotection strategies. For example, acetylation with acetyl chloride-pyridine or benzoylation with benzoyl chloride-pyridine can stabilize intermediates, as seen in analogous sugar-amino acid syntheses . Optimization requires monitoring reaction time (e.g., 6–24 hours), temperature (25–60°C), and catalyst concentration. Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and functional groups, while mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Purity validation requires HPLC with UV detection (λ = 210–260 nm) and comparison to reference standards. Discrepancies in spectral data should be resolved using deuterated solvents and internal calibrants (e.g., TMS for NMR) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for weighing and synthesis steps to avoid inhalation. Wear nitrile gloves and lab coats to prevent dermal exposure. Store the compound in airtight containers at 4°C, away from moisture. Spill management requires neutralization with 5% acetic acid followed by absorption with inert materials (e.g., vermiculite). Safety data for structurally similar amino sugars recommend emergency eye washing with saline solution for 15 minutes upon contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to identify conformational changes. For ambiguous mass fragments, employ high-resolution MS (HRMS) with isotopic pattern analysis. Cross-validate findings with X-ray crystallography if single crystals are obtainable. Document solvent effects and pH-dependent shifts to contextualize anomalies .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Sample aliquots analyzed via HPLC at 0, 7, 14, and 30 days quantify degradation products (e.g., lactones or epimers). Activation energy (Ea) for decomposition is calculated using the Arrhenius equation. For pH-sensitive degradation, use citrate-phosphate buffers to maintain ionic strength .

Q. How do structural modifications (e.g., acetylation, benzoylation) impact the biological activity of this compound?

- Methodological Answer : Introduce protecting groups (e.g., acetyl, benzoyl) at hydroxyl or amino positions to assess steric/electronic effects on activity. Test derivatives in enzyme inhibition assays (e.g., glycosidase inhibition) using spectrophotometric methods (λ = 400–420 nm for p-nitrophenol release). Compare IC₅₀ values and molecular docking simulations to correlate substituent placement with binding affinity. For example, benzoylated analogs may exhibit enhanced lipophilicity and membrane permeability .

Q. What experimental designs are suitable for tracking metabolic incorporation of this compound in cellular systems?

- Methodological Answer : Radiolabel the compound with ¹⁴C or ³H isotopes and incubate with cell cultures (e.g., HEK-293 or HepG2). Extract metabolites via solid-phase extraction (SPE) and analyze using scintillation counting coupled with LC-MS/MS. For spatial tracking, use fluorescence tagging (e.g., FITC conjugation) and confocal microscopy. Control experiments must account for non-specific uptake using competitive inhibitors (e.g., excess D-glucosamine) .

Q. How can computational modeling predict the interaction of this compound with target enzymes?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Dock the compound into active sites of target enzymes (e.g., aldolases) using AutoDock Vina. Validate binding poses with free-energy calculations (MM-PBSA/GBSA). Compare predicted ΔG values with experimental IC₅₀ data. Adjust force fields to account for protonation states of amino and carboxyl groups at physiological pH .

Methodological Notes

- Data Analysis : Use Shapiro-Wilk tests for normality checks before applying parametric statistics (e.g., ANOVA). For non-linear kinetics, employ Michaelis-Menten or Hill equation fitting .

- Contradiction Management : Replicate experiments with independent batches and include positive/negative controls (e.g., commercial amino sugars) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.